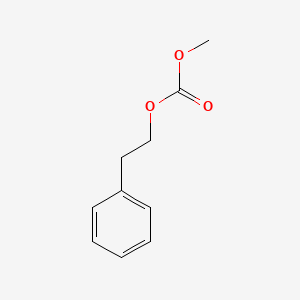
1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol is an organic compound with the molecular formula C16H17NO It features a phenyl group and a pyridinyl group attached to a pentenol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol typically involves the reaction of pyridine derivatives with phenyl-substituted alkenes. One common method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with a pyridinyl-substituted alkene under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions: 1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pentenol chain can be reduced to form a saturated alcohol.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of phenyl-pyridinyl ketones or aldehydes.
Reduction: Formation of 1-phenyl-1-(pyridin-2-yl)pentanol.
Substitution: Formation of halogenated derivatives of the original compound.
科学的研究の応用
1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol has diverse applications in scientific research:
作用機序
The mechanism of action of 1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The phenyl and pyridinyl groups allow it to bind to various enzymes and receptors, modulating their activity. This compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target .
類似化合物との比較
1-Phenyl-2-(pyridin-2-yl)ethanol: Similar structure but with a shorter carbon chain.
1-Phenyl-1-(pyridin-2-yl)but-3-en-1-ol: Similar structure but with a different position of the double bond.
1-Phenyl-1-(pyridin-2-yl)propan-2-ol: Similar structure but with a saturated carbon chain.
Uniqueness: 1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol is unique due to its specific combination of phenyl and pyridinyl groups attached to a pentenol backbone. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C16H17NO |
|---|---|
分子量 |
239.31 g/mol |
IUPAC名 |
1-phenyl-1-pyridin-2-ylpent-4-en-1-ol |
InChI |
InChI=1S/C16H17NO/c1-2-3-12-16(18,14-9-5-4-6-10-14)15-11-7-8-13-17-15/h2,4-11,13,18H,1,3,12H2 |
InChIキー |
JNMPKWJSGXWVDO-UHFFFAOYSA-N |
正規SMILES |
C=CCCC(C1=CC=CC=C1)(C2=CC=CC=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


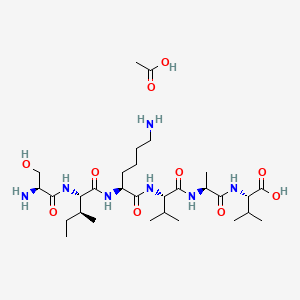
![[2-Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate](/img/structure/B14751788.png)

![(1S)-1-[(2S,3R)-3-Hydroxy-1-((4-methoxyphenyl)methyl)-2-azetidinyl]-1,2-ethanediol](/img/structure/B14751800.png)

![Diethyl[1-(ethylsulfanyl)pentan-2-yl]sulfanium 2,4,6-trinitrobenzene-1-sulfonate](/img/structure/B14751831.png)
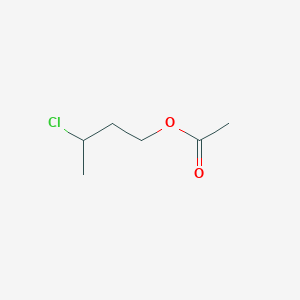
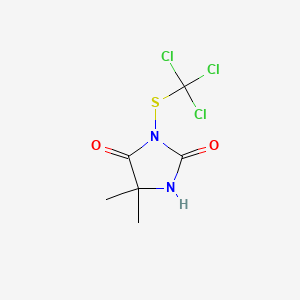
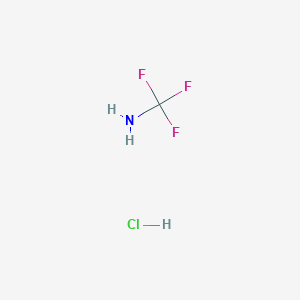
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14751852.png)
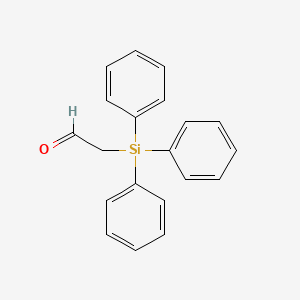
![3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}furan-2(5H)-one](/img/structure/B14751857.png)
